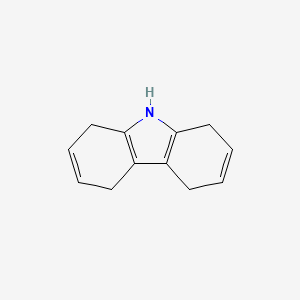

4,5,8,9-Tetrahydro-1H-carbazole

Description

Nomenclature and Structural Variants of Tetrahydrocarbazoles

The systematic naming of tetrahydrocarbazoles follows the nomenclature rules for fused heterocyclic systems. The name "tetrahydrocarbazole" indicates that four hydrogen atoms have been added to the parent carbazole (B46965) structure, resulting in a partially saturated system. The numbering of the carbazole ring system, which dictates the position of this saturation, gives rise to several structural isomers. wikipedia.org

The most commonly encountered and extensively studied isomer is 1,2,3,4-tetrahydro-1H-carbazole. wjarr.com However, other isomers exist, each with a unique arrangement of the saturated carbon atoms. The focus of this article, 4,5,8,9-Tetrahydro-1H-carbazole , represents a less common but structurally distinct isomer. Its structure is characterized by the saturation of the two benzene (B151609) rings of the parent carbazole at positions 4, 5, 8, and 9.

| Isomer Name | Saturated Positions |

| 1,2,3,4-Tetrahydro-1H-carbazole | 1, 2, 3, 4 |

| This compound | 4, 5, 8, 9 |

| 2,3,4,9-Tetrahydro-1H-carbazole | 2, 3, 4, 9 |

This table illustrates the positional differences in saturation for various tetrahydrocarbazole isomers.

The IUPAC name for the specific compound of interest is This compound . ncats.io Its chemical formula is C₁₂H₁₃N. ncats.io

Historical Context and Significance in Organic Chemistry Research

The study of carbazoles and their derivatives has a rich history dating back to the late 19th century. The synthesis of the tetrahydrocarbazole core has been a subject of significant interest, leading to the development of several named reactions that are now fundamental in organic chemistry.

Two of the most historically significant methods for synthesizing the tetrahydrocarbazole skeleton are the Borsche–Drechsel cyclization and the Fischer indole (B1671886) synthesis.

The Borsche–Drechsel cyclization , first described by Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908, involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone (B45756). wikipedia.orghandwiki.org This reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed rearrangement and cyclization to yield the tetrahydrocarbazole. wikipedia.orghandwiki.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a versatile method for synthesizing indoles and can be adapted to produce tetrahydrocarbazoles. wikipedia.org The reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org When cyclohexanone is used as the carbonyl compound, the reaction leads to the formation of 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.com The mechanism involves the formation of a phenylhydrazone, followed by a handwiki.orghandwiki.org-sigmatropic rearrangement to form a new carbon-carbon bond and subsequent cyclization and aromatization. wikipedia.org

While these historical methods were pivotal in establishing the chemistry of tetrahydrocarbazoles, modern synthetic chemistry has introduced a variety of new catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. researchgate.net The tetrahydrocarbazole framework continues to be a significant area of research due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. wikipedia.orgwjarr.com

Structure

3D Structure

Propriétés

IUPAC Name |

4,5,8,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOHUIBKSDOLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C3=C(N2)CC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492137 | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61289-94-9 | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061289949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,8,9-TETRAHYDRO-1H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489HP6Q20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetrahydrocarbazole Scaffolds

Classic Approaches to 1,2,3,4-Tetrahydro-1H-carbazole Synthesis

The foundational methods for constructing the tetrahydrocarbazole framework were developed in the late 19th and early 20th centuries. These reactions, while traditional, remain cornerstones of organic synthesis due to their reliability and broad applicability.

Fischer Indole (B1671886) Synthesis and its Variants

The Fischer indole synthesis, discovered in 1883, is the most common and versatile method for preparing the 1,2,3,4-tetrahydrocarbazole (B147488) scaffold. wjarr.comwjarr.com The classic approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756). youtube.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the final indole ring system. youtube.comwikipedia.org

The general mechanism involves several key steps:

Condensation of phenylhydrazine and cyclohexanone to form a cyclohexanone phenylhydrazone. youtube.com

Tautomerization of the hydrazone to its enamine form. youtube.com

A rsc.orgrsc.org-sigmatropic rearrangement (a type of Claisen rearrangement) which forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. youtube.comosti.gov

Rearomatization of the benzene (B151609) ring. youtube.com

Attack of the amino group onto the imine carbon to form an aminal. youtube.com

Acid-catalyzed elimination of ammonia to yield the aromatic indole ring of the tetrahydrocarbazole. youtube.com

Various acids can be employed as catalysts, including glacial acetic acid, hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA). wjarr.comyoutube.com The choice of acid and reaction conditions can significantly influence the yield and purity of the product. For example, refluxing cyclohexanone and phenylhydrazine hydrochloride in glacial acetic acid was the method used for the first synthesis of tetrahydrocarbazole. researchgate.netyoutube.com Yields for the Fischer indole synthesis can be quite high; one method reports a 95% yield when using hydrochloric acid with an aqueous alcohol solution. wjarr.com

Fischer-Borsche Reaction: A notable variant is the Fischer-Borsche reaction, which utilizes substituted phenylhydrazines and cyclohexanones to produce a range of substituted 1,2,3,4-tetrahydrocarbazoles. wjarr.com This allows for the introduction of various functional groups onto the carbazole (B46965) core.

The versatility of the Fischer indole synthesis has been demonstrated in its application to the total synthesis of numerous natural products. rsc.org

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is another classic method for synthesizing tetrahydrocarbazoles, first described by Edmund Drechsel in 1888 and Walther Borsche in 1908. wikipedia.orgwikiwand.com This reaction is fundamentally an acid-catalyzed cyclization of cyclohexanone arylhydrazones and is considered the central step in the Borsche-Drechsel carbazole synthesis. wikipedia.orgwikiwand.com

The mechanism is similar to that of the Fischer indole synthesis. wikipedia.org It begins with the acid-catalyzed conversion of the cyclohexanone phenylhydrazone to an intermediate that then undergoes a heat-induced sigmatropic rearrangement. wikipedia.org Subsequent protonation and cyclization, followed by the elimination of ammonia, yield the 1,2,3,4-tetrahydrocarbazole product. wikipedia.org This method provides a direct route to the tetrahydrocarbazole core and has been a reliable synthetic tool for over a century. wikipedia.org

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, cost-effective, and environmentally friendly methodologies. This has led to the emergence of modern catalytic approaches and the application of green chemistry principles to the synthesis of tetrahydrocarbazoles.

Catalytic Approaches (e.g., Ionic Liquid Catalysis, Metal-Catalyzed Reactions)

Modern catalytic systems offer significant advantages over classic methods, often providing higher yields, shorter reaction times, and milder reaction conditions. wjarr.com

Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as green and reusable catalyst-solvent systems for the Fischer indole synthesis. scispace.comacgpubs.org For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] has been effectively used as a catalyst for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles. scispace.com This method boasts operational simplicity, high yields, and the ability to reuse the catalyst for several consecutive reactions without a significant loss of efficiency. scispace.comacgpubs.org The reaction is typically carried out by refluxing the phenylhydrazine hydrochloride and cyclohexanone in the presence of the ionic liquid and a solvent like methanol. scispace.com

Metal-Catalyzed Reactions: Various metal catalysts have been employed to synthesize the tetrahydrocarbazole scaffold. rsc.org Palladium-catalyzed reactions, in particular, have proven to be highly efficient. acs.orgorgsyn.org One such method involves the palladium-catalyzed annulation of ketones with o-iodoaniline. orgsyn.org Another powerful strategy is the palladium-catalyzed intramolecular arylation, which allows for the regioselective synthesis of the tetrahydrocarbazole core from N-phenyl-bromoalkene with excellent regioselectivity (>99%). acs.orgacs.org Other transition metals have also been used in catalytic intramolecular alkylation of alkenyl indoles. scispace.com Molybdenum-catalyzed reductive cyclization has also been developed for the synthesis of tetrahydrocarbazolones. acs.org

The following table summarizes various catalytic approaches for the synthesis of tetrahydrocarbazoles.

| Catalyst System | Reactants | Key Features | Reference |

| 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] | Phenylhydrazine hydrochloride, Cyclohexanone | Green, Reusable catalyst, High yields | scispace.comacgpubs.org |

| Palladium Acetate (B1210297) (Pd(OAc)2) | o-Iodoaniline, Cyclohexanone | Efficient, Good yields | orgsyn.org |

| Palladium Catalyst | N-phenyl-bromoalkene | Excellent regioselectivity (>99%) | acs.org |

| MoO2Cl2(dmf)2 / Pinacol | Nitro-biaryl substrate | Quick reaction time, Benign catalyst | acs.org |

| Copper(II) triflate (Cu(OTf)2) / Chiral Ligand | 2-alkynylindoles, Donor-acceptor cyclopropanes | Asymmetric synthesis, High yields, Good enantioselectivity | nih.gov |

Green Chemistry Principles in Tetrahydrocarbazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of tetrahydrocarbazoles.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene glycol (PEG). researchgate.netmdpi.com For example, a green synthesis of substituted tetrahydrocarbazoles has been achieved by the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some variations of the Fischer indole reaction have been developed to proceed without any catalyst or solvent, significantly reducing chemical waste. ajchem-b.com One study reported the synthesis of a dinitro tetrahydrocarbazole derivative at ambient temperature with a good yield under such conditions. ajchem-b.com

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. wjarr.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Metal-catalyzed C-H activation reactions are an example of an atom-economical approach. acs.org

Electrochemical Methods: Electrosynthesis provides a green alternative by avoiding the need for chemical oxidizing reagents. rsc.org Functionalized tetrahydrocarbazoles have been synthesized via an electrochemical sulfonylation-triggered cyclization of indole derivatives. rsc.org

Stereoselective and Regioselective Synthesis of Tetrahydrocarbazole Derivatives

The synthesis of specific stereoisomers (stereoselective synthesis) and constitutional isomers (regioselective synthesis) of tetrahydrocarbazole derivatives is crucial, as the biological activity of these compounds can be highly dependent on their three-dimensional structure. acs.org

Stereoselective Synthesis: The development of asymmetric methods to produce chirally enriched tetrahydrocarbazoles is an active area of research. One approach involves a one-pot catalytic asymmetric synthesis via an enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes using chiral Lewis acid catalysts. nih.gov This method can furnish optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov Another method achieves a reagent-directed regioselective synthesis of chirally enriched tetrahydrocarbazolones and tetrahydrocarbazoles from a common substrate, featuring inherited stereodiversity. acs.orgresearchgate.net

Regioselective Synthesis: When using unsymmetrically substituted cyclohexanones in the Fischer indole synthesis, a mixture of regioisomers can be formed. cdnsciencepub.com Achieving regioselectivity is a significant challenge. However, modern methods like palladium-catalyzed intramolecular arylation have shown excellent regioselectivity in constructing the tetrahydrocarbazole core. acs.org This is particularly important for the synthesis of complex natural products like akuammiline alkaloids. acs.org Studies on the Fischer indole synthesis with substituted cyclohexanones have shown that the ratio of the resulting regioisomeric tetrahydrocarbazoles can sometimes be influenced by the reaction conditions, although predicting the outcome can be difficult. cdnsciencepub.com For example, the reaction of l-menthone with substituted phenyl hydrazines in acetic acid yielded a mixture of 2,3,4,4a-tetrahydro-1H-carbazole diastereomers. rsc.org

The following table highlights examples of stereoselective and regioselective synthetic methods.

| Method | Key Feature | Outcome | Reference |

| Catalytic Asymmetric [3+3] Annulation | Chiral Lewis Acid Catalyst (e.g., Cu(OTf)2/Ligand) | High yields (63-87%), Excellent enantioselectivity (up to 94% ee) | nih.gov |

| Palladium-Catalyzed Intramolecular Arylation | Palladium Catalyst | Excellent regioselectivity (>99%) | acs.org |

| Molybdenum-Catalyzed Reductive Cyclization | MoO2Cl2(dmf)2 / Pinacol | Reagent-directed regioselectivity, Inherited stereodiversity | acs.org |

| Fischer Indole Synthesis with L-Menthone | Acetic Acid Catalyst | Formation of diastereomeric 2,3,4,4a-tetrahydro-1H-carbazoles | rsc.org |

Novel Annulation and Cyclization Reactions to Construct the Tetrahydrocarbazole Framework

The construction of the tetrahydrocarbazole scaffold, a core motif in numerous natural products and pharmacologically active compounds, has been a significant focus of synthetic organic chemistry. rsc.orgresearchgate.net Beyond traditional methods like the Fischer indole synthesis, researchers have developed a variety of innovative annulation and cyclization strategies that offer improved efficiency, selectivity, and access to highly functionalized derivatives. researchgate.netwjarr.com These modern approaches include domino reactions, metal-catalyzed annulations, and unique cycloadditions. rsc.org

Domino and Cascade Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide a highly efficient route to complex molecules like tetrahydrocarbazoles. acs.org

One prominent strategy involves a domino Diels-Alder reaction. For instance, a one-pot reaction of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones in the presence of p-toluenesulfonic acid (p-TsOH) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields polyfunctionalized carbazoles. beilstein-journals.orgbeilstein-archives.org This process proceeds through the in-situ generation of a 3-vinylindole diene, which then undergoes a Diels-Alder reaction with a dienophile, followed by a 1,3-hydrogen shift and subsequent oxidation to form the aromatic carbazole core. beilstein-journals.orgbeilstein-archives.org

Another powerful domino approach is the Michael-Henry reaction. The synthesis of densely functionalized 1-methoxycarbonyl-2-aryl-3-nitro-4-hydroxy-1,2,3,4-tetrahydro-9H-carbazole derivatives has been achieved through a domino Michael-Henry reaction of methyl 3-formyl-1H-indole-2-acetates with β-nitrostyrenes. rsc.org This reaction can be catalyzed by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) for racemic synthesis or by cinchona alkaloids such as 9-O-benzylcupreidine for a highly enantioselective version, achieving up to 92% enantiomeric excess (ee). rsc.org

Furthermore, a domino Michael/Mannich/N-alkylation sequence has been developed for the asymmetric assembly of the tetrahydrocarbazole framework, which is a key step in the total synthesis of several Aspidosperma alkaloids like (−)-aspidospermidine and (−)-tabersonine. acs.org

Table 1: Examples of Domino Reactions for Tetrahydrocarbazole Synthesis

| Domino Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Diels-Alder | 3-(Indol-3-yl)-1,3-diphenylpropan-1-one, Chalcones | p-TsOH, DDQ | Polyfunctionalized carbazoles | One-pot synthesis via in-situ generation of 3-vinylindole. | beilstein-journals.orgbeilstein-archives.org |

| Michael-Henry | Methyl 3-formyl-1H-indole-2-acetates, β-Nitrostyrenes | DABCO (racemic), 9-O-Benzylcupreidine (asymmetric) | Densely functionalized tetrahydrocarbazoles | Achieves high diastereoselectivity and enantioselectivity (≤92% ee). | rsc.org |

| Michael/Mannich/N-Alkylation | Not specified | Not specified | Tetrahydrocarbazole framework of Aspidosperma alkaloids | Enables concise total synthesis of complex natural products. | acs.org |

Metal-Catalyzed Annulation and Cyclization

Metal catalysis has opened new avenues for constructing the tetrahydrocarbazole ring system, often under mild conditions and with high selectivity. rsc.org

A silver-catalyzed cascade cyclization has been developed for the direct synthesis of 4-aminotrahydrocarbazoles. rsc.org This one-step tandem reaction avoids the pre-synthesis of the tetrahydrocarbazole core, and the use of a chiral tert-butylsulfinamide allows for in-situ chiral resolution of the product. rsc.org

Copper-catalyzed reactions have also proven effective. A one-pot asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles was developed via an enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes. nih.gov Using chiral Lewis acid catalysts, specifically copper complexes with chiral bisoxazoline ligands, this method furnishes optically active tetrahydrocarbazoles in high yields (up to 87%) and with excellent enantioselectivity (up to 94% ee). nih.gov The reaction involves the ring-opening of the cyclopropane by the indole, followed by an intramolecular cyclization. nih.govresearchgate.net

Palladium-catalyzed methods have been utilized as well. One route involves the reaction of bromoenaminones, prepared from 2-bromoanilines and cyclic diones, which undergo an intramolecular Buchwald-Hartwig amination to form the tetrahydrocarbazole skeleton. researchgate.net

Table 2: Metal-Catalyzed Syntheses of the Tetrahydrocarbazole Framework

| Metal Catalyst | Reaction Type | Key Reactants | Key Features | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Silver (Ag) | Cascade Cyclization | Not specified | One-step synthesis of 4-aminotrahydrocarbazoles with in-situ chiral resolution. | Not specified | rsc.org |

| Copper (Cu) | [3+3] Annulation | 2-Alkynylindoles, Donor-Acceptor Cyclopropanes | Asymmetric synthesis using chiral Lewis acid catalysts. | 63-87% yield, up to 94% ee | nih.gov |

| Palladium (Pd) | Intramolecular Amination | Bromoenaminones | Forms the tetrahydrocarbazole skeleton via C-N bond formation. | Not specified | researchgate.net |

Novel Cycloaddition and C-H Functionalization Strategies

Beyond domino reactions and standard metal catalysis, other novel cyclizations have emerged. A phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles provides a unique dearomatization-aromatization pathway to access functionalized dihydrocarbazoles with high optical purity (up to 97% ee). nih.gov

Additionally, a photochemical approach offers a method for C-H functionalization. nih.gov This two-step procedure involves the photocatalyzed oxidation of a tetrahydrocarbazole with elemental oxygen to form a hydroperoxide intermediate. This intermediate then undergoes an acid-catalyzed nucleophilic substitution, allowing for the introduction of various functionalities onto the tetrahydrocarbazole core. nih.gov

Table 3: Other Novel Annulation and Cyclization Reactions

| Reaction Type | Key Reactants | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| [4+2] Annulation | Allenoates, 3-Nitroindoles | Chiral Phosphine | Dihydrocarbazoles | Dearomatization-aromatization process; up to 97% ee. | nih.gov |

| Photochemical C-H Functionalization | Tetrahydrocarbazole, O₂, Aniline (B41778) Nucleophiles | Rose Bengal (sensitizer), Trifluoroacetic Acid | Functionalized Tetrahydrocarbazoles | Two-step process via a hydroperoxide intermediate. | nih.gov |

Chemical Reactivity and Derivatization of Tetrahydrocarbazoles

Functionalization of the Indole (B1671886) Nitrogen (N9-Position)

The nitrogen atom at the 9-position of the tetrahydrocarbazole core is a key site for functionalization, influencing the electronic properties and biological activity of the resulting derivatives. This nitrogen can readily undergo various reactions, including alkylation, acylation, and arylation.

N-alkylation is a common modification, often achieved by reacting the tetrahydrocarbazole with alkyl halides in the presence of a base. This reaction introduces alkyl chains, which can be further functionalized or used to modulate the lipophilicity of the molecule. Similarly, N-acylation, typically carried out with acyl chlorides or anhydrides, attaches carbonyl-containing groups to the indole nitrogen. This functionalization can serve to introduce new reactive handles or to synthesize amide-based derivatives with potential biological applications.

Furthermore, N-arylation of the tetrahydrocarbazole nucleus can be accomplished through palladium-catalyzed cross-coupling reactions. rsc.org This methodology allows for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the tetrahydrocarbazole library. rsc.org These N-arylated derivatives are of particular interest in materials science and medicinal chemistry due to their potential electronic and photophysical properties.

Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring

The benzene (B151609) ring of the tetrahydrocarbazole scaffold is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com These reactions allow for the introduction of various substituents onto the aromatic core, thereby tuning the electronic and steric properties of the molecule. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Nitration of tetrahydrocarbazole is typically achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The position of nitration can be influenced by the reaction conditions, with the 6-position being a common site of substitution. Halogenation, such as bromination, can also be performed to introduce halogen atoms onto the aromatic ring, which can serve as handles for further cross-coupling reactions. wjarr.com

The Friedel-Crafts reaction, a versatile method for C-C bond formation, can also be applied to tetrahydrocarbazoles. wikipedia.orgsigmaaldrich.comnih.gov Friedel-Crafts acylation, for instance, involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comnih.gov This reaction introduces an acyl group onto the aromatic ring, which can be a precursor for the synthesis of more complex derivatives. nih.govresearchgate.net The regioselectivity of these electrophilic substitution reactions is influenced by the directing effects of the fused pyrrole (B145914) and cyclohexene (B86901) rings. youtube.com

| Reaction | Reagents | Product |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-4,5,8,9-tetrahydro-1H-carbazole |

| Bromination | Br₂ | Bromo-4,5,8,9-tetrahydro-1H-carbazole |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-4,5,8,9-tetrahydro-1H-carbazole |

Reactions on the Saturated Cyclohexene Ring (e.g., Oxidation, Carbonyl Reactions)

The saturated cyclohexene ring of 4,5,8,9-tetrahydro-1H-carbazole offers another avenue for chemical modification, distinct from the reactions on the aromatic portion. This part of the molecule can undergo oxidation and reactions involving carbonyl groups, leading to a variety of functionalized derivatives.

Oxidation of the tetrahydrocarbazole can lead to the formation of hydroperoxides, which are valuable intermediates for further functionalization. nih.gov For instance, photocatalyzed oxidation in the presence of oxygen can generate a hydroperoxide at the benzylic position of the cyclohexene ring. nih.gov These hydroperoxides can then be used in acid-catalyzed nucleophilic substitution reactions to introduce various nucleophiles, effectively achieving a C-H functionalization. nih.gov Additionally, certain bacterial strains can metabolize carbazole and its derivatives, leading to hydroxylated products. For example, the formation of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one has been observed, indicating enzymatic oxidation of the cyclohexene ring. nih.gov

When the tetrahydrocarbazole scaffold contains a carbonyl group within the cyclohexene ring, as in tetrahydrocarbazol-4-ones, this opens up possibilities for a range of carbonyl reactions. These ketones can undergo reactions typical of carbonyl compounds, such as reactions with nucleophiles at the carbonyl carbon. For example, treatment of 4-(indol-2-yl)-4-oxobutanal derivatives can lead to the formation of 4-functionalized tetrahydrocarbazolones through an intramolecular Friedel-Crafts type reaction followed by nucleophilic addition to the ketone. nih.gov This allows for the introduction of various functional groups, including thiols, at the 4-position. nih.gov

Formation of Fused Heterocyclic Systems from Tetrahydrocarbazole Precursors

The versatile tetrahydrocarbazole scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. By leveraging the reactivity of different positions on the tetrahydrocarbazole molecule, additional heterocyclic rings can be annulated, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Pyrazole (B372694) and Pyrazoline Annulation

The construction of pyrazole and pyrazoline rings fused to the tetrahydrocarbazole framework is a significant area of research. These nitrogen-containing heterocycles are known for their diverse biological activities. nih.govnih.govdntb.gov.ua One common strategy involves the reaction of a tetrahydrocarbazole derivative containing a 1,3-dicarbonyl or an α,β-unsaturated ketone moiety with hydrazine (B178648) or its derivatives. nih.gov This condensation reaction leads to the formation of a fused pyrazole or pyrazoline ring. For example, treatment of a suitably substituted tetrahydrocarbazole with hydrazine hydrate (B1144303) can lead to the annulation of a pyrazole ring. rsc.org

Thiazolidine (B150603) and Thiadiazine Formation

The synthesis of thiazolidine and thiadiazine fused tetrahydrocarbazoles introduces sulfur and nitrogen atoms into the heterocyclic system, often leading to compounds with interesting pharmacological properties. nih.gov These heterocycles can be constructed by reacting a tetrahydrocarbazole derivative containing an appropriate functional group, such as a thiosemicarbazone or an α-haloketone, with a suitable cyclizing agent. For instance, the reaction of a thiosemicarbazide (B42300) derivative with an α-haloacetyl compound can lead to the formation of a thiazolidinone ring. nih.gov

Other Heteroannulations

Beyond pyrazoles and thiazolidines, the tetrahydrocarbazole core can be used to construct a variety of other fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloaddition reactions. For example, intramolecular electrophilic aromatic substitution reactions can be employed to form new rings. nih.gov Additionally, sequential reactions involving intermediates like α,β-unsaturated imines derived from tetrahydrocarbazoles can be utilized in cycloaddition reactions to build new heterocyclic rings. rsc.org These strategies provide access to a wide range of structurally diverse and complex molecules based on the tetrahydrocarbazole template.

Transformations of Functional Groups on Tetrahydrocarbazole Scaffolds

The tetrahydrocarbazole core is not merely a terminal synthetic target but also a versatile platform for further chemical modification. The inherent reactivity of the indole nitrogen, the aromatic portion, and the saturated carbocyclic ring allows for a variety of functional group transformations. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of tetrahydrocarbazole derivatives. Research has focused on several key areas, including reactions at the nitrogen atom, aromatization of the saturated ring, and the substitution of functional groups introduced onto the scaffold.

Reactions at the Indole Nitrogen

The nitrogen atom of the indole moiety in 1,2,3,4-tetrahydrocarbazole (B147488) is nucleophilic and can readily participate in reactions with various electrophiles. A common transformation is N-acylation, which introduces an acyl group onto the nitrogen atom. This reaction is typically achieved by treating the tetrahydrocarbazole with an acylating agent. sigmaaldrich.com

Oxidation and C-H Functionalization of the Saturated Ring

The saturated ring of the tetrahydrocarbazole scaffold can undergo oxidative transformations. A significant reaction is the aromatization of the 1,2,3,4-tetrahydrocarbazole to form the corresponding fully aromatic carbazole. This can be accomplished through methods such as palladium-catalyzed hydrogenation or anodic oxidation using a bromide mediator. sigmaaldrich.comresearchgate.net

Furthermore, direct functionalization of the C-H bonds on the saturated ring provides a pathway to introduce new functionalities. A notable two-step procedure involves the photochemical oxidation of the tetrahydrocarbazole scaffold. nih.govnih.gov In the presence of a photosensitizer, visible light, and elemental oxygen, a hydroperoxide is formed on the carbocyclic ring. This intermediate can then be activated by a Brønsted acid to undergo nucleophilic substitution. nih.govnih.gov This method, termed C-H functionalization via Intermediate PeroxideS (CHIPS), allows for the formation of C-N bonds by reacting the hydroperoxide with aniline (B41778) nucleophiles. nih.govnih.gov The hydroperoxide serves as a leaving group, facilitating the introduction of the new functional group. nih.gov

Table 1: Nucleophilic Substitution of a Tetrahydrocarbazole Hydroperoxide Intermediate This table illustrates the acid-catalyzed substitution of the hydroperoxy group on a tetrahydrocarbazole scaffold with various aniline nucleophiles.

| Entry | Reactant 1: Hydroperoxide | Reactant 2: Nucleophile | Product |

| 1 | 4a-hydroperoxy-1,2,3,4-tetrahydro-9H-carbazole | Aniline | 4a-(phenylamino)-1,2,3,4-tetrahydro-9H-carbazole |

| 2 | 4a-hydroperoxy-1,2,3,4-tetrahydro-9H-carbazole | 4-Fluoroaniline | 4a-((4-fluorophenyl)amino)-1,2,3,4-tetrahydro-9H-carbazole |

| 3 | 4a-hydroperoxy-1,2,3,4-tetrahydro-9H-carbazole | 4-Chloroaniline | 4a-((4-chlorophenyl)amino)-1,2,3,4-tetrahydro-9H-carbazole |

| 4 | 4a-hydroperoxy-1,2,3,4-tetrahydro-9H-carbazole | 4-Methoxyaniline | 4a-((4-methoxyphenyl)amino)-1,2,3,4-tetrahydro-9H-carbazole |

| Source: Based on research findings on C-H amination via hydroperoxide intermediates. nih.govnih.gov |

Substitution Reactions on Tetrahydrocarbazolone Scaffolds

On the related tetrahydrocarbazol-1-one skeleton, functional groups can be transformed to generate diverse derivatives. A p-toluenesulfonic acid-catalyzed cascade reaction enables the synthesis of 4-functionalized tetrahydrocarbazol-1-ones from 4-(indol-2-yl)-4-oxobutanal precursors. acs.org In this process, an intramolecular Friedel–Crafts reaction forms a 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. acs.org This hydroxyl group is then activated by the acid catalyst and eliminated as water, generating a cationic intermediate that is subsequently attacked by an external nucleophile. acs.org This strategy allows for the direct substitution of the hydroxyl group with a range of nucleophiles, including thiols, arenes, and sulfinates, under controlled conditions that prevent alternative reaction pathways. acs.orgacs.org

Table 2: Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones This table details the substitution of a C-4 hydroxyl group on a tetrahydrocarbazol-1-one intermediate with various nucleophiles.

| Entry | Nucleophile | Reagent Conditions | Product | Yield |

| 1 | Thiophenol | p-TsOH, MeCN | 4-(phenylthio)-2,3,4,9-tetrahydro-1H-carbazol-1-one | 95% |

| 2 | 1,3,5-Trimethoxybenzene | p-TsOH, HFIP | 4-(2,4,6-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | 92% |

| 3 | Indole | p-TsOH, HFIP | 4-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | 81% |

| 4 | Sodium p-toluenesulfinate | p-TsOH, HFIP | 4-tosyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 80% |

| 5 | Pyrrole | p-TsOH, HFIP | 4-(1H-pyrrol-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | 76% |

| Source: Data compiled from research on Brønsted acid-catalyzed functionalization. acs.orgacs.org | ||||

| Abbreviations: p-TsOH = p-toluenesulfonic acid, MeCN = Acetonitrile, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol |

Structural Elucidation and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4,5,8,9-tetrahydro-1H-carbazole by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as multiplets in the range of δ 7.06-7.57 ppm. The proton attached to the nitrogen atom (N-H) of the pyrrole (B145914) ring gives rise to a broad singlet, often observed around δ 8.05 ppm, although its chemical shift can be variable. The aliphatic protons of the cyclohexene (B86901) ring produce signals at higher field strengths. Specifically, the four protons on the two methylene (B1212753) groups adjacent to the fused benzene ring (positions 4 and 5) and the four protons on the other two methylene groups (positions 8 and 9) typically appear as multiplets around δ 2.70 ppm and δ 1.88 ppm, respectively. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms within the molecule. For a derivative like N,N,-trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, the aromatic carbons show signals in the downfield region (δ 111.2-135.5 ppm), while the aliphatic carbons of the tetrahydro-substituent are found in the upfield region (δ 21.0-23.2 ppm). rsc.org This distribution of signals is a key indicator of the hybrid structure containing both aromatic and saturated carbocyclic rings.

Detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts, signal integrations, and coupling constants, allows for the unambiguous assignment of each atom within the this compound framework. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 1,2,3,4-Tetrahydrocarbazole (B147488) in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.57 |

| Aromatic Protons | 7.453 |

| Aromatic Protons | 7.239 |

| Aromatic Protons | 7.11 |

| Aromatic Protons | 7.06 |

| Aliphatic Protons (CH₂) | 2.70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural confirmation. The compound has a molecular formula of C₁₂H₁₃N, corresponding to a molecular weight of approximately 171.24 g/mol . nih.govncats.io

In electron ionization mass spectrometry (EI-MS), this compound typically exhibits a prominent molecular ion peak ([M]⁺) at m/z 171. chemicalbook.com This peak confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is characteristic of the tetrahydrocarbazole structure. Common fragments include ions resulting from the loss of small neutral molecules or radicals. For instance, a significant peak is often observed at m/z 143, corresponding to the loss of an ethylene (B1197577) molecule (C₂H₄) from the cyclohexene ring. chemicalbook.com Other notable fragments can be seen at m/z 167, 168, 170, and 172. chemicalbook.com

Electrospray ionization (ESI) mass spectrometry can also be employed, particularly for derivatized forms of tetrahydrocarbazole, often showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. rsc.org

Table 2: Key Mass Spectrometry Data for 1,2,3,4-Tetrahydrocarbazole chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 171 | 79.0 | [M]⁺ |

| 170 | 23.9 | [M-H]⁺ |

| 143 | 100.0 | [M-C₂H₄]⁺ |

| 144 | 11.5 | [M-C₂H₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A key feature in the IR spectrum of this compound is the N-H stretching vibration of the secondary amine in the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexene ring appear just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹. libretexts.org

Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. For substituted tetrahydrocarbazoles, such as those with carbonyl groups, additional strong absorption bands will be present. For example, a C=O stretch is typically observed around 1676 cm⁻¹ for a ketone and 1637 cm⁻¹ for an amide. nih.gov

Table 3: Characteristic IR Absorption Bands for Tetrahydrocarbazole Derivatives nih.gov

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3198 |

| C=O (Ketone) | Stretch | 1676 |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 2,3,4,9-tetrahydro-1H-carbazole has been reported to be orthorhombic. nih.gov In some cases, the cyclohexene ring can exhibit disorder, with the methylene carbon atoms occupying two different positions, both of which adopt a half-chair conformation. nih.gov The planarity of the carbazole (B46965) unit can also be assessed, with the dihedral angle between the benzene and pyrrole rings being close to zero, indicating a nearly planar system. nih.govnih.gov

Table 4: Crystal Data for 2,3,4,9-Tetrahydro-1H-carbazole nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a | 6.1067 (4) Å |

| b | 7.9488 (5) Å |

| c | 19.4512 (12) Å |

| V | 944.18 (10) ų |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives.

Column Chromatography: Column chromatography is a widely used method for purifying this compound from reaction mixtures. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). nih.gov The polarity of the eluent can be adjusted to achieve optimal separation of the desired compound from impurities. nih.gov In some instances, a combination of silica gel and alumina (B75360) can be used for effective purification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of hexane and 2-propanol), is often employed. rsc.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. A small amount of the sample is spotted on a TLC plate coated with silica gel, and the plate is developed in a suitable solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system. For example, an Rf value of 0.63 has been reported for a derivative of tetrahydrocarbazole using a hexane/ethyl acetate (70:30) mixture as the eluent. nih.gov

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydrocarbazole |

| N,N,-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide |

| 1-Naphthyl-9H-carbazole-4-sulfonate |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |

| 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione |

| 6-Methoxy-1,2,3,4-tetrahydrocarbazole |

| 1-(5-nitroindolin-1-yl)-2,3,4,9-tetrahydro-1H-carbazole |

| 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile |

| 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

| Ondansetron |

| Ramatroban |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride |

| 4-vinylbenzyl 9H-carbazole-9-carbodithioate |

| 3,4-ethylenedioxythiophene |

| Phenyl(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone |

| N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide |

| N,N-Diethyl-1-methoxy-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide |

| 1-(1-Methoxy-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2,2-dimethylpropan-1-one |

| tert-Butyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate |

| N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide |

| 1-Methoxy-2,3,4,9-tetrahydro-1H-carbazole |

| 2,3,4,9-Tetrahydro-1H-carbazol-8-yl acetate |

| Carbazole, tetrahydro-9-acetyl- |

Computational and Theoretical Studies of Tetrahydrocarbazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of tetrahydrocarbazole derivatives. researchgate.net These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netedu.krd The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

In the context of tetrahydrocarbazole derivatives, FMO analysis helps in understanding their electronic and optical properties. For instance, calculations on carbazole-based donor-acceptor compounds have shown that the HOMO-LUMO gap can be tuned by modifying the acceptor and the connecting π-bridges. nankai.edu.cn The HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is distributed across the acceptor part of the molecule. nankai.edu.cnresearchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.87 | Indicator of chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uba.ar These interactions, particularly the stabilization energy E(2), quantify the hyperconjugative effects that contribute to molecular stability. researchgate.net

For tetrahydrocarbazole systems, NBO analysis can elucidate intramolecular interactions, such as electron delocalization and conjugative effects. rsc.org The analysis of natural atomic charges derived from NBO calculations helps in identifying the distribution of charge within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. uni-muenchen.de For example, in a study of a p-cresol (B1678582) complex with tetrahydrothiophene, a cyclic thioether, NBO analysis was used to understand the hydrogen bonding interactions by examining the donor-acceptor interactions between lone pairs and antibonding orbitals. researchgate.net

(C-C)aromatic5.5Lone pair delocalization into the aromatic ringσ(C-H)σThis table provides representative data illustrating the types of donor-acceptor interactions and their stabilization energies that would be expected in a tetrahydrocarbazole system based on general NBO principles.

Molecular Interaction Studies and Ligand Binding Predictions

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the interactions that govern ligand binding. nih.gov For tetrahydrocarbazole derivatives, molecular docking studies have been employed to elucidate their binding modes with various biological targets. researchgate.net

These studies have shown that tetrahydrocarbazole derivatives can exhibit significant binding affinities with various enzymes and receptors. For instance, docking studies of novel tetrahydrocarbazole derivatives with the GlcN-6-P synthase enzyme have revealed good binding energies and affinity with the active pocket, suggesting their potential as inhibitors. researchgate.net Similarly, molecular docking has been used to investigate the interactions of tetrahydrocarbazole-tethered triazoles with the human telomerase reverse transcriptase (TERT), showing favorable binding energies and identifying key interactions. mdpi.com

| Compound | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-Substituted Tetrahydrocarbazole | GlcN-6-P synthase (1XFF) | -8.5 to -10.2 | researchgate.net |

| Tetrahydrocarbazole-tethered Triazole (5g) | TERT | -6.74 | mdpi.com |

| Tetrahydro-β-carboline derivative | Inducible Nitric Oxide Synthase | - | nih.gov |

This table presents a selection of reported docking scores for various tetrahydrocarbazole derivatives to illustrate the application of this method. A direct docking score for the parent compound was not specified in the provided context.

Computational Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. bhu.ac.in These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular property.

For tetrahydrocarbazole derivatives, QSAR studies have been conducted to understand the relationship between their structural features and biological activities, such as antifungal and anticancer properties. rsc.orgtandfonline.com These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to build a predictive model. For example, a 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, which share a similar heterocyclic core, was performed to understand the structural basis for their VEGFR-2 inhibitory activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into protein-ligand binding stability, conformational changes, and the role of solvent molecules. nih.gov

In the context of tetrahydrocarbazole systems, MD simulations can be used to refine the results of molecular docking by assessing the stability of the predicted binding poses. For a ligand-protein complex, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over time. These simulations provide a more dynamic and realistic picture of the molecular interactions compared to the static view offered by docking. For instance, MD simulations are crucial in understanding the interaction mechanisms between inverse agonists and receptors, as demonstrated in studies of other heterocyclic compounds. tandfonline.com While specific MD simulation data for 4,5,8,9-Tetrahydro-1H-carbazole is not detailed in the provided search results, the methodology is widely applicable to study its interactions with biological targets.

Applications and Advanced Materials Research

Role as Versatile Synthetic Intermediates and Building Blocks

4,5,8,9-Tetrahydro-1H-carbazole, often referred to as 1,2,3,4-tetrahydrocarbazole (B147488) in literature, and its derivatives are crucial intermediates in the fields of medicine and chemistry. google.comwjarr.com Their tricyclic structure, which consists of a pyrrole (B145914) ring fused with a benzene (B151609) and a cyclohexane (B81311) ring, serves as a fundamental scaffold for building more complex molecules. wjarr.comwikipedia.org The versatility of this compound stems from its potential for various chemical modifications, making it a valuable precursor in organic synthesis.

One of the primary applications of tetrahydrocarbazole is its use in the synthesis of fully aromatic carbazole (B46965). google.com Through catalytic dehydrogenation, typically using catalysts like Raney Nickel, 1,2,3,4-tetrahydrocarbazole can be converted into carbazole. google.com This is significant because carbazole itself is a vital intermediate in the production of fine chemicals, including pigments, dyes, plastics, and luminescent materials. google.com

The tetrahydrocarbazole framework is a key component in numerous biologically active compounds and natural products. wjarr.comwjarr.com Its structure is integral to the synthesis of various medicinal agents. For instance, N-methyl tetrahydrocarbazole is an important intermediate for the synthesis of Ondansetron, a highly selective 5-hydroxytryptamine receptor antagonist used to prevent nausea and vomiting. google.com Another example is 2-amino-tetrahydrocarbazole-propionic acid, which is a key intermediate for the thromboxane (B8750289) A2 receptor antagonist, Ramatroban. google.com

Furthermore, the tetrahydrocarbazole moiety can be functionalized to create a wide array of derivatives with specific properties. nih.govresearchgate.netnih.gov For example, 2,3,4,9-tetrahydro-1H-carbazol-1-ones can be used as precursors to synthesize highly functionalized carbazole derivatives such as 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and 1-hydroxycarbazoles. nih.gov Acylation of 1,2,3,4-tetrahydrocarbazole with reagents like chloroacetyl chloride produces intermediates that can be further modified to create compounds hybridized with other chemical entities, such as dithiocarbamates, for potential therapeutic applications. researchgate.nettandfonline.com The ability to readily create substituted versions of tetrahydrocarbazole makes it a foundational building block for developing new materials and pharmacologically active molecules. wjarr.comwjarr.comacs.org

Applications in Optoelectronics and Organic Electronic Devices

The carbazole core is renowned for its excellent optoelectronic properties, including high charge mobility, thermal stability, and efficient luminescence. researchgate.netresearchgate.net Derivatives of the tetrahydrocarbazole scaffold are being explored for a multitude of applications in optoelectronic and photocatalytic devices. nih.gov The electron-rich nature of the carbazole unit makes it particularly suitable for functions related to charge transport. nih.gov

Carbazole derivatives are well-regarded for their effective charge transfer and hole-transporting properties. nih.gov These characteristics are fundamental for their use in various organic electronic devices. The carbazole moiety is a strong electron donor, which is a key feature for materials designed to transport positive charge carriers (holes). nih.gov Consequently, carbazole-based compounds are extensively developed as hole-transporting materials (HTMs) for devices like perovskite solar cells and OLEDs. nih.govrsc.orgresearchgate.net

The performance of these materials can be fine-tuned by molecular design. For instance, combining the carbazole unit with other moieties like triphenylamine (B166846) can produce HTMs with both good hole-transport characteristics and enhanced thermal and morphological stability. nih.gov The goal is to develop amorphous materials with a high glass transition temperature (Tg) to ensure the durability of the electronic devices. nih.gov Research has shown that carbazole-based HTMs can achieve hole mobility of up to 10⁻⁴ cm² V⁻¹s⁻¹. google.com The HOMO (Highest Occupied Molecular Orbital) energy levels of these materials can be engineered to align properly with the valence band of other materials in a device, such as the perovskite light-absorbing layer in a solar cell, facilitating efficient charge extraction. researchgate.netgoogle.com

Below is a table summarizing the properties of some carbazole-based hole-transporting materials, illustrating the impact of different molecular structures on their thermal and electronic properties.

| Material ID | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Key Structural Feature | Application | Reference |

| HTM 3c | 165 | 504 | 4-(9H-carbazol-9-yl)triphenylamine core | OLEDs | nih.gov |

| SGT-405 | N/A | N/A | Three-arm-type carbazole structure | Perovskite Solar Cells | rsc.org |

| P1 | 215 | 411 | Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | OLEDs | acs.org |

This table is for illustrative purposes and includes data for various carbazole derivatives to show the range of properties achievable.

Carbazole derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov They are used in various roles within the device architecture, including as the light-emitting layer, as host materials for phosphorescent or fluorescent emitters, and as hole-transporting layers. researchgate.netnih.gov The large bandgap of the biphenyl (B1667301) unit within the carbazole structure contributes to their common use as blue light emitters, which is crucial for full-color displays. researchgate.net

The optical and electrical properties of carbazole-based materials can be precisely tuned by making substitutions at different positions on the tricyclic structure. researchgate.netresearchgate.net This allows for the development of materials with specific emission colors, from deep blue to red and white. researchgate.netnih.gov For example, constructing bipolar molecules with a donor-π-acceptor structure, where carbazole acts as the donor, has proven to be an effective strategy for creating highly efficient deep-blue emitters. nih.gov

In one study, a carbazole-π-imidazole derivative, BCzB-PPI, was used in a non-doped OLED, which exhibited a deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov Another approach involves using carbazole derivatives as hosts for thermally activated delayed fluorescence (TADF) emitters. A carbazole/oxadiazole hybrid compound, 5CzOXD, was developed as a dual-role material, acting as a non-doped light-blue emitter and as an efficient host for a yellow TADF dopant, enabling the creation of highly simplified white OLEDs (WOLEDs). rsc.org

The following table presents performance data for selected OLEDs that utilize carbazole-based materials, highlighting their versatility.

| Device/Material | Role of Carbazole Derivative | Max. External Quantum Efficiency (EQE) (%) | Emission Color / CIE (x, y) | Reference |

| BCzB-PPI based | Non-doped Emitter | 4.43 | Deep-blue (0.159, 0.080) | nih.gov |

| 5CzOXD based | Non-doped Emitter | 3.6 | Light-blue | rsc.org |

| 5CzOXD based | Host for Yellow TADF Emitter | 17.1 | Yellow | rsc.org |

| Cz4FS based | Emitter | N/A | Deep-blue (0.15, 0.13) | acs.org |

This table showcases the performance of various OLEDs incorporating different carbazole derivatives to illustrate the compound class's broad utility.

Corrosion Inhibition Studies

Heterocyclic organic compounds are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. scirp.orgnih.gov Their protective action is primarily due to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.gov The effectiveness of these inhibitors is closely linked to their molecular structure, especially the presence of heteroatoms (like nitrogen, oxygen, and sulfur) with lone pairs of electrons and aromatic rings with π-electrons. nih.gov These features facilitate strong adsorption onto the metal surface through both physisorption and chemisorption mechanisms. mdpi.com

While many N-heterocyclic compounds have been extensively studied, specific research focusing solely on this compound as a corrosion inhibitor is not widely documented in the provided sources. However, the principles derived from studies of similar structures, such as other carbazole, benzoxazole, and quinoline (B57606) derivatives, can provide insight into its potential effectiveness. scirp.orgmdpi.comresearchgate.net The carbazole structure contains a nitrogen heteroatom and a π-electron system, which are key requisites for an effective corrosion inhibitor. nih.gov

Studies on related compounds demonstrate that they act as mixed-type inhibitors, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. scirp.orgmdpi.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. nih.govresearchgate.net For example, a benzoxazole-2-thione derivative achieved a corrosion inhibition efficiency of 95.25% for C38 steel in 1 M HCl at a concentration of 10⁻⁴ M. mdpi.com Theoretical studies using Density Functional Theory (DFT) often complement experimental results, helping to explain the interaction between the inhibitor molecule and the metal surface by analyzing parameters like the energy of the HOMO and LUMO. scirp.orgresearchgate.net Given its structural features, this compound is a promising candidate for corrosion inhibition, though further specific experimental validation is needed.

Applications in Dye and Pigment Synthesis

Carbazole and its derivatives are important precursors in the synthesis of various dyes and pigments. google.com The significance of this compound in this context lies in its role as a direct intermediate for producing carbazole. google.com The conversion of tetrahydrocarbazole to carbazole is achieved through a catalytic dehydrogenation process, which creates a fully aromatic and highly stable π-conjugated system. google.com

This resulting carbazole molecule is a valuable building block in the fine chemicals industry, with specific applications in the manufacturing of high-grade pigments and para-dyes. google.com The extended π-system of the carbazole ring system is a chromophore that can be chemically modified to create molecules that absorb and emit light at various wavelengths, making them suitable for use as coloring agents. The purity of the intermediate tetrahydrocarbazole is crucial for the subsequent synthesis of high-quality carbazole-based dyes and pigments. google.com

Q & A

Q. Table 1: Representative Synthesis Yields

| Derivative | Method | Yield | Reference |

|---|---|---|---|

| 6-Chloro-1,2,3,4-THC* | Cyclohexanol + 4-Cl-PhNHNH₂ | 98% | |

| 9-Alkyl-THC | TBAB-mediated alkylation | 89.5% | |

| Unsubstituted THC | Borsche-Drechsel reaction | 75–80% | |

| *THC: Tetrahydrocarbazole |

Advanced Question: How can structural ambiguities in tetrahydrocarbazole derivatives be resolved using crystallographic and spectroscopic methods?

Methodological Answer:

For crystallographic analysis, SHELXL is widely used for small-molecule refinement. High-resolution X-ray data can resolve positional disorder in fused-ring systems, particularly for substituents like carboxamide groups . For NMR characterization, 2D ¹H-¹⁵N HMBC experiments are critical to assign nitrogen environments in triazole- or oxazoline-modified carbazoles . For example, coupling patterns in ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) and ¹³C NMR (δ 110–140 ppm for sp² carbons) distinguish regioisomers .

Q. Table 2: Key Spectroscopic Data

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbazole NH | 8.2–8.5 | N/A |

| Tetrahydro ring CH₂ | 1.5–2.8 | 20–35 |

| Carboxamide CONH₂ | 6.9–7.1 (br) | 167–170 |

Basic Question: What physicochemical properties are critical for solubility and stability studies of tetrahydrocarbazole derivatives?

Methodological Answer:

Key properties include:

- Melting point : Ranges from 217–219°C for carboxamides to 118–120°C for unsubstituted derivatives .

- pKa : Predicted pKa ~16.4 for the carbazole NH group, indicating weak basicity .

- LogP : Calculated logP values (e.g., ~3.2 for 6-chloro derivatives) correlate with membrane permeability in pharmacological assays .

Advanced Question: How do computational docking studies inform structure-activity relationships (SAR) for tetrahydrocarbazole-based therapeutics?

Methodological Answer:

Docking with software like AutoDock Vina or Glide identifies key interactions. For example:

- DP1 antagonists : The carbazole scaffold occupies a hydrophobic pocket, with halogen substituents (e.g., Cl at C6) forming halogen bonds with Thr206 and Ser203 residues .

- CRTH2 antagonists : 9-Alkyl groups enhance binding affinity by 10-fold compared to unsubstituted derivatives, as shown in free energy calculations (ΔG = −8.2 kcal/mol) .

Contradictions arise when in silico predictions conflict with in vitro data—e.g., steric clashes predicted for bulky substituents may not always reduce activity due to protein flexibility .

Advanced Question: How can researchers address contradictory biological activity data across studies (e.g., antifungal vs. anti-prion activity)?

Methodological Answer:

Contradictions often stem from:

Assay conditions : Antifungal activity (IC₅₀ = 2–5 µM) is highly pH-dependent, with reduced efficacy at pH >7.0 due to deprotonation of the carbazole NH .

Cell-line specificity : Anti-prion activity in TSE-infected cells (EC₅₀ = 10 µM) is absent in non-neuronal lines, suggesting tissue-specific uptake .

Metabolic stability : Microsomal degradation half-life (t₁/₂ <30 min for 6-nitro derivatives) may explain discrepancies between in vitro and in vivo results .

Q. Table 3: Biological Activity Comparison

| Activity Type | Derivative | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| Antifungal | 6-Carboxamide-THC | 2.3 µM | Candida albicans |

| Anti-prion | 9-Methyl-THC | 10 µM | TSE-infected cells |

| Herbicide | 6-Nitro-THC | 15 µM | Arabidopsis |

Basic Question: What analytical techniques validate the purity of tetrahydrocarbazole derivatives?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water (70:30) at 254 nm; retention times vary from 8–12 min for most derivatives .

- Elemental analysis : Acceptable C/H/N deviation <0.4% from theoretical values .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 171.24 for unsubstituted THC .

Advanced Question: What strategies mitigate challenges in regioselective functionalization of the carbazole core?

Methodological Answer:

- Electrophilic substitution : Nitration at C6 is favored due to electron-donating effects of the tetrahydro ring, achieving >90% regioselectivity .

- Buchwald-Hartwig coupling : Palladium catalysts enable C9 alkylation with minimal byproducts (e.g., 9-(4-bromobutyl)-THC in 89% yield) .

- Protecting groups : Boc protection of the NH group prevents undesired side reactions during C3/C6 modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.